1-(Thiophen-2-yl)but-3-yn-1-amine
Overview
Description
1-(Thiophen-2-yl)but-3-yn-1-amine is an organic compound featuring a thiophene ring attached to a butynyl amine chain
Mechanism of Action
Target of Action
1-(Thiophen-2-yl)but-3-yn-1-amine is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are used in medicinal chemistry to develop advanced compounds . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to inhibit certain enzymes or interact with cellular receptors .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their interactions with different biological targets .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
1-(Thiophen-2-yl)but-3-yn-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the liver . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, it has been found to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters, thereby affecting neuronal signaling and function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can diminish over prolonged periods . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues. Its distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)but-3-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with propargylamine under suitable conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)but-3-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-ylbut-3-yn-1-amine derivatives with reduced amine groups.
Substitution: N-substituted thiophene-2-ylbut-3-yn-1-amine derivatives.
Scientific Research Applications
1-(Thiophen-2-yl)but-3-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of 1-(Thiophen-2-yl)but-3-yn-1-amine.
Thiophene-2-ylbut-3-yn-1-ol: A related compound with a hydroxyl group instead of an amine group.
Thiophene-2-ylbut-3-yn-1-acetic acid: A derivative with a carboxylic acid group.
Uniqueness: this compound is unique due to its combination of a thiophene ring and a butynyl amine chain, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-thiophen-2-ylbut-3-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-2-4-7(9)8-5-3-6-10-8/h1,3,5-7H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAJEOHLCBFYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=CC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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